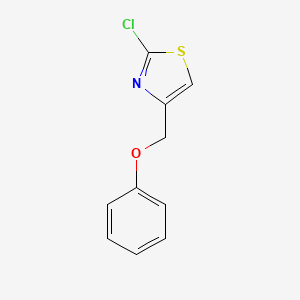
2-Chloro-4-(phenoxymethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. This compound is known for its unique chemical properties and has been extensively studied for its potential use in several fields, including medicinal chemistry, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Researchers have explored the molecular structure and spectroscopic data of related thiazole compounds through Density Functional Theory (DFT) calculations. Such studies provide insights into the geometric optimization, vibrational spectra, and intramolecular charge transfer of these molecules, which are crucial for understanding their reactivity and potential biological effects. Molecular docking results predict their biological activity, indicating their relevance in drug design and pharmacology (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Antimicrobial Applications
Compounds derived from or structurally related to "2-Chloro-4-(phenoxymethyl)-1,3-thiazole" have been synthesized and evaluated for their antimicrobial properties. The synthesis of formazans from Mannich bases of thiadiazole derivatives showcases their potential as antimicrobial agents, offering moderate activity against various bacterial and fungal strains (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition performances on iron metal, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. These studies reveal the compounds' binding energies on Fe surfaces, indicating their potential as corrosion inhibitors in industrial applications (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Photophysical Properties and ESIPT Processes
Research on the excited-state intramolecular proton transfer (ESIPT) processes of fluorophores derived from 2-(2'-hydroxyphenyl)thiazole enhances understanding of their photophysical properties. Such insights are crucial for developing new materials with specific light-emitting properties for applications in optoelectronics and fluorescence microscopy (Xiuning Liang, H. Fang, 2021).
Antioxidant Activities
Cis-dioxomolybdenum(VI) complexes of thiosemicarbazidato ligands have been synthesized and characterized, including studies on their antioxidant activities using methods such as DPPH radical scavenging and Cupric Reducing Antioxidant Capacity (CUPRAC). These studies contribute to the development of compounds with potential therapeutic applications as antioxidants (Berat İLHAN CEYLAN, N. Deniz, S. Kahraman, Bahri Ulkuseven, 2015).
Eigenschaften
IUPAC Name |
2-chloro-4-(phenoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILJEMMUXZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)

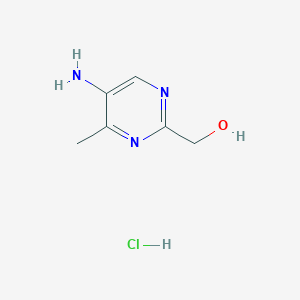
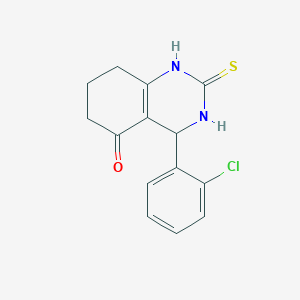
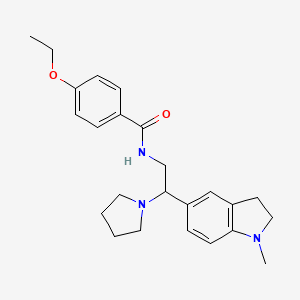
![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)
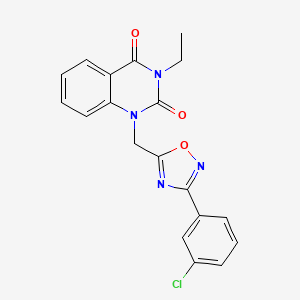
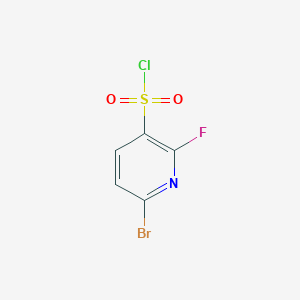
![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)
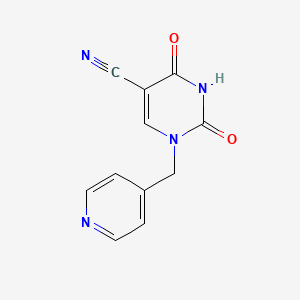
![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)
![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)
![4-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2435693.png)
![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)